molecular formula C20H21NO B1223488 1-(9-Anthracenylmethyl)-3-piperidinol

1-(9-Anthracenylmethyl)-3-piperidinol

Cat. No.: B1223488
M. Wt: 291.4 g/mol
InChI Key: KEEPUOQJKDMRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Anthracenylmethyl)-3-piperidinol is a synthetic organic compound featuring a 9-anthracenemethyl group linked to the 3-position of a piperidine ring. This molecular architecture combines an electron-rich, planar anthracene moiety, known for its fluorescent properties and intercalation abilities, with a piperidine scaffold, which is a privileged structure in medicinal chemistry known to enhance druggability and improve pharmacokinetic properties . The specific research applications and biochemical mechanisms of action for this exact compound are not yet detailed in the widely available scientific literature and remain an area for investigation. Based on the documented activities of analogous structures, this compound holds significant research potential. Anthracene-piperidine hybrids are of interest in diverse fields. In drug discovery, particularly in oncology, similar compounds have been studied for their pro-apoptotic effects against cancer cell lines, such as Burkitt's lymphoma, with mechanisms that may involve reactive oxygen species (ROS) generation . Furthermore, anthracene derivatives are extensively investigated in materials science for developing organic fluorophores with intramolecular charge transfer (ICT) characteristics, which are useful in creating nonlinear optical (NLO) materials and chemosensors . Researchers are encouraged to explore its full potential as a building block for novel therapeutic agents or as a functional material in optoelectronics. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C20H21NO/c22-17-8-5-11-21(13-17)14-20-18-9-3-1-6-15(18)12-16-7-2-4-10-19(16)20/h1-4,6-7,9-10,12,17,22H,5,8,11,13-14H2

InChI Key

KEEPUOQJKDMRFV-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42)O

Canonical SMILES

C1CC(CN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42)O

Origin of Product

United States

Synthetic Methodologies for 1 9 Anthracenylmethyl 3 Piperidinol and Its Analogues

Retrosynthetic Analysis of the Compound

A logical retrosynthetic analysis of 1-(9-Anthracenylmethyl)-3-piperidinol suggests that the most straightforward disconnection is at the C-N bond of the piperidine (B6355638) ring. This leads to two key starting materials: 3-piperidinol and a suitable 9-anthracenylmethyl electrophile, such as 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene. This approach is based on the well-established N-alkylation of secondary amines.

Further disconnection of the 3-piperidinol moiety can be envisioned through various routes, including the reduction of a corresponding 3-piperidone precursor or the cyclization of an appropriate amino alcohol or amino ketone. The anthracene-containing fragment is readily accessible from commercially available 9-anthraldehyde (B167246) or 9-(hydroxymethyl)anthracene.

Development of Novel Synthetic Routes

The synthesis of this compound can be approached through both multi-step sequences and more convergent one-pot strategies.

Multi-Step Synthesis Strategies

A common and reliable multi-step synthesis involves the direct N-alkylation of 3-piperidinol. A representative procedure would involve the reaction of 3-piperidinol with 9-(chloromethyl)anthracene in the presence of a base to neutralize the hydrogen chloride formed during the reaction. orgsyn.org

Table 1: Proposed Multi-Step Synthesis of this compound

StepReactantsReagents and ConditionsProduct
13-Piperidinol, 9-(Chloromethyl)anthraceneBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temperature to RefluxThis compound

This strategy is analogous to the synthesis of N-(9-anthracenylmethyl)cinchonidinium chloride, where cinchonidine (B190817) is alkylated with 9-chloromethylanthracene in toluene (B28343) at reflux. orgsyn.org The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.

One-Pot Reaction Approaches

One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing purification steps and reaction time. While a specific one-pot synthesis for this compound has not been detailed in the literature, strategies for the one-pot synthesis of highly substituted piperidines could be adapted. nih.gov For instance, a three-component reaction involving an amine, an aldehyde (such as 9-anthraldehyde), and a suitable three-carbon component could potentially construct the substituted piperidine ring in a single step. acs.org

Another plausible one-pot approach could involve the reductive amination of a suitable keto-aldehyde with an ammonia (B1221849) source, followed by intramolecular cyclization and subsequent reduction. The synthesis of 9-aminomethylanthracene via reductive amination of 9-formylanthracene provides a precedent for the formation of the key C-N bond in a one-pot fashion. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the N-alkylation of 3-piperidinol with a bulky electrophile like 9-(chloromethyl)anthracene is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

Table 2: Parameters for Optimization of N-Alkylation

ParameterOptionsConsiderations
Base Inorganic (K₂CO₃, Cs₂CO₃), Organic (Et₃N, DIPEA)Strength of the base can influence reaction rate and side reactions.
Solvent Polar aprotic (DMF, DMSO, CH₃CN), Ethereal (THF, Dioxane)Solvent polarity can affect the solubility of reactants and the rate of S_N2 reaction.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to decomposition or side products.
Leaving Group Cl, Br, I, OTsThe nature of the leaving group on the anthracenylmethyl moiety will impact the reaction rate.

For sterically hindered electrophiles, the use of a more reactive leaving group (e.g., iodide) or higher temperatures may be necessary to achieve reasonable yields. The use of microwave irradiation has also been shown to significantly accelerate N-alkylation reactions, potentially leading to higher yields and shorter reaction times.

Stereoselective Synthesis of the Piperidinol Moiety

The 3-piperidinol core of the target molecule contains a stereocenter, offering the possibility of synthesizing enantiomerically pure analogues. The stereoselective synthesis of 3-hydroxypiperidines is a well-established field.

One common approach is the asymmetric reduction of a prochiral precursor, N-substituted-3-piperidone. This can be achieved using chiral reducing agents or through biocatalytic methods employing ketoreductases. The synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of pharmaceuticals, is often accomplished via the asymmetric reduction of N-Boc-3-piperidone.

Alternatively, chiral pool synthesis starting from readily available chiral building blocks can be employed. For example, enantiopure amino acids can be transformed into chiral piperidine derivatives through a series of chemical modifications.

Synthesis of Mechanistic Probe Analogues, Including Deuterated Variants

To investigate reaction mechanisms and study the metabolic fate of this compound, the synthesis of isotopically labeled analogues, particularly deuterated variants, is of significant interest.

The synthesis of deuterated piperidines can be achieved through various methods. For instance, the piperidine ring can be deuterated by catalytic hydrogenation of a corresponding pyridine (B92270) precursor using deuterium (B1214612) gas. Selective deuteration at specific positions can be accomplished by using deuterated starting materials or through H-D exchange reactions under specific conditions.

For the synthesis of deuterated this compound, one could envision the N-alkylation of a pre-deuterated 3-piperidinol. Alternatively, the anthracenylmethyl group could be deuterated prior to the coupling reaction. The synthesis of deuterated amines often involves the reduction of imines or amides with a deuterium source, such as sodium borodeuteride or lithium aluminum deuteride.

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction Studies

A search of crystallographic databases and the broader scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of 1-(9-Anthracenylmethyl)-3-piperidinol.

Determination of Molecular Conformation and Configuration

Without a crystal structure, the definitive molecular conformation and configuration of this compound in the solid state remain undetermined. Such a study would typically provide precise bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the anthracenyl, methyl, and piperidinol moieties. For related structures, such as 1-(Piperidin-1-yl)-9,10-anthraquinone, the piperidine (B6355638) ring is known to adopt a chair conformation. nih.gov However, this cannot be directly extrapolated to the target compound.

Analysis of Intermolecular Interactions in the Crystalline State

Detailed analysis of intermolecular interactions, which govern the packing of molecules in a crystal lattice, is contingent on obtaining a crystal structure. Therefore, no specific information on the hydrogen bonds, van der Waals forces, or potential π-π stacking interactions involving the anthracene (B1667546) rings for this compound is available. In similar molecules containing both anthracene and piperidine-like rings, interactions such as C—H···π and π–π stacking are commonly observed. nih.govresearchgate.net

Polymorphism and Crystal Engineering Investigations

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, requires extensive screening and characterization, often by X-ray diffraction. mdpi.com Crystal engineering studies, which aim to design and control the formation of crystalline architectures, are similarly dependent on this fundamental data. beilstein-journals.org No publications on polymorphism or crystal engineering investigations for this compound were found.

Advanced Nuclear Magnetic Resonance Spectroscopy

While basic 1D NMR (¹H and ¹³C) data may exist for the initial identification of this compound, advanced NMR studies as specified below have not been reported in the reviewed literature.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Definitive Assignment

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for this compound would require a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks within the piperidinol ring and the anthracenylmethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the anthracenylmethyl substituent to the piperidine nitrogen. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximities of protons, helping to define the molecule's preferred conformation in solution. ipb.pt

No published studies detailing these 2D NMR analyses for this compound were located. A hypothetical data table for such an analysis is presented below to illustrate the expected, but currently unavailable, data.

Table 1: Hypothetical 2D NMR Data for this compound

Proton (¹H) Signal Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
Anthracene Protons With other anthracene protons With anthracene carbons, methylene (B1212753) carbon With methylene protons, other anthracene protons
Methylene Protons (-CH₂-) With piperidine protons With anthracene carbons, piperidine carbons With anthracene protons, piperidine protons
Piperidine Protons With other piperidine protons With methylene carbon, other piperidine carbons With methylene protons, other piperidine protons
Hydroxyl Proton (-OH) With H-3 of piperidine With C-3 of piperidine With H-3 and other nearby piperidine protons

Note: This table is for illustrative purposes only. No experimental data has been reported.

Solid-State NMR for Structural Characterization

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form, especially for non-crystalline or polymorphic samples. nih.gov It can provide information on molecular conformation and packing that is complementary to X-ray diffraction. A search of the scientific literature found no evidence of solid-state NMR studies having been performed on this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The complementary nature of these two methods allows for a thorough analysis of the molecule's vibrational modes. FT-IR is particularly sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

The key functional groups in this compound—the anthracene moiety, the piperidine ring, the tertiary amine, and the secondary alcohol—each exhibit characteristic vibrational frequencies.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth suggesting the presence of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the anthracene group typically appear as a series of sharp bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the piperidine ring and the methylene bridge are observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. The C=C stretching vibrations of the anthracene ring give rise to several sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically found in the 1250-1020 cm⁻¹ range, though it can be coupled with other vibrations. The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band in the 1100-1000 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations for the substituted anthracene ring are also prominent in the 900-675 cm⁻¹ range and are characteristic of the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information. The symmetric "breathing" vibrations of the anthracene ring system are often strong and sharp in the Raman spectrum, appearing in the 1400-1300 cm⁻¹ region. The aliphatic C-H stretching and bending modes are also readily observed. Due to the non-polar nature of many of the hydrocarbon backbone vibrations, Raman spectroscopy can offer a clearer view of the skeletal structure of the molecule.

Conformational Studies:

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of this compound. The orientation of the anthracenylmethyl group relative to the piperidine ring can be influenced by steric hindrance and weak intramolecular interactions. These different conformations can lead to subtle shifts in the vibrational frequencies of the C-H, C-N, and C-C bonds. Furthermore, the position and shape of the O-H stretching band in the FT-IR spectrum can provide insights into different hydrogen-bonding networks, which are dependent on the molecular conformation and crystal packing. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state can be determined.

Table 1: Hypothetical FT-IR and Raman Peak Assignments for this compound

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹) Assignment
O-H Stretch3350 (broad)WeakHydroxyl group, intermolecular H-bonding
Aromatic C-H Stretch3080-3020 (multiple sharp)3060 (strong)Anthracene ring C-H bonds
Aliphatic C-H Stretch2940, 28602945, 2865Piperidine and methylene C-H bonds
C=C Aromatic Stretch1620, 1550, 14801625, 1405 (strong)Anthracene ring skeletal vibrations
C-N Stretch~1180WeakTertiary amine
C-O Stretch1050 (strong)~1050Secondary alcohol
Aromatic C-H OOP Bend885, 740WeakAnthracene ring out-of-plane bending

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas to the parent ion and its various fragments.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺•). The high-resolution measurement of this peak would confirm the compound's elemental composition of C₂₀H₂₁NO.

The fragmentation of this molecule is largely dictated by the stability of the resulting carbocations and radical species. The most prominent fragmentation pathways are expected to involve the cleavage of the bonds connecting the three main structural components: the anthracene ring, the methylene bridge, and the piperidine ring.

Key Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is expected to occur at the benzylic position, between the methylene group and the piperidine nitrogen. This would result in the formation of the highly stable anthracenylmethyl cation (m/z 191), which is resonance-stabilized across the extensive aromatic system of the anthracene ring. This fragment is often the base peak in the mass spectrum of such compounds. The other fragment would be the 3-hydroxypiperidine (B146073) radical.

Alpha-Cleavage to the Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring can also occur. For instance, the loss of a C₄H₈O fragment from the piperidine ring could lead to a resonance-stabilized iminium ion.

Fragmentation of the Piperidine Ring: The piperidine ring itself can undergo fragmentation. A common pathway is the loss of the hydroxyl group as a water molecule (H₂O, 18 Da) from the molecular ion, particularly under thermal conditions in the ion source, leading to an [M-18]⁺• peak. Further fragmentation of the piperidine ring can lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Retro-Diels-Alder Reaction: While less common for the anthracene moiety itself under typical EI-MS conditions, complex rearrangements involving the aromatic system are possible at higher energies.

The elucidation of these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from potential isomers.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

m/z (Measured) m/z (Calculated) Formula Fragment Ion Interpretation
291.1623291.1623C₂₀H₂₁NO[M]⁺•Molecular Ion
191.0861191.0861C₁₅H₁₁[C₁₅H₁₁]⁺Anthracenylmethyl cation (Benzylic cleavage)
100.0762100.0762C₅H₁₀N[C₅H₁₀N]⁺Piperidine-containing fragment
273.1517273.1517C₂₀H₁₉N[M-H₂O]⁺•Loss of water from the hydroxyl group

Photophysical and Spectroscopic Properties Investigations

Electronic Absorption Spectroscopy in Various Media

This section would typically detail the wavelengths of light absorbed by the molecule, characterized by its molar absorption coefficients in different solvents. The absorption spectrum is dictated by the electronic transitions within the anthracene (B1667546) core and can be influenced by the piperidinol substituent and the surrounding solvent environment.

Fluorescence Spectroscopy Studies

This area of study provides deeper insights into the emissive properties of the compound.

Emission and Excitation Spectra Analysis

Analysis of the emission and excitation spectra would reveal the wavelengths at which the molecule fluoresces and the efficiency of different excitation wavelengths in producing this fluorescence. The shape and position of these spectra are characteristic of the molecule's excited state.

Quantum Yield Determination and Photostability Assessment

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Data on quantum yield, often compared against a standard, would be presented here. Photostability studies would assess the compound's resistance to degradation under light exposure.

Fluorescence Lifetime Measurements and Decay Kinetics

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment and quenching processes. The decay kinetics would describe the pathway of this relaxation.

Investigation of Solvent Effects on Photophysical Behavior

The polarity and viscosity of the solvent can significantly alter the photophysical properties of a fluorophore. This subsection would analyze any observed solvatochromism—a change in the color of the absorption or emission spectra with solvent polarity—which can provide information about the dipole moments of the ground and excited states.

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms

The piperidinol group, containing a nitrogen atom with a lone pair of electrons, could potentially act as an electron donor, leading to photoinduced electron transfer (PET) that quenches the anthracene fluorescence. This section would explore the possibility and mechanism of such intramolecular processes. Additionally, Förster Resonance Energy Transfer (FRET) could be investigated if the molecule were part of a suitable donor-acceptor system.

Without dedicated research studies on 1-(9-Anthracenylmethyl)-3-piperidinol, the specific data required to populate these sections, including detailed research findings and data tables, remains absent. The scientific community has explored the photophysical properties of many anthracene derivatives, but this specific compound has not been the subject of published research accessible through available resources. Therefore, a detailed article adhering to the requested structure and content cannot be generated at this time.

Chemiluminescence and Electroluminescence Characteristics

The light-emitting properties of this compound, stemming from its core anthracene structure, can be explored through both chemically and electrically induced luminescence. While direct experimental data for this specific compound is not available in the reviewed literature, its potential behavior can be inferred from the well-documented characteristics of related anthracene derivatives. The anthracene moiety is a renowned luminophore, known for its strong blue fluorescence, which forms the basis for its chemiluminescent and electroluminescent properties.

Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction. For many organic compounds, including derivatives of anthracene and acridinium, this phenomenon is often explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.netresearchgate.netnih.gov This process typically involves the reaction of the compound with an oxidant, such as hydrogen peroxide, often in the presence of a catalyst, to form a high-energy intermediate like a 1,2-dioxetane. nih.govresearchgate.net

In the context of this compound, the anthracene core would act as the "activator" or fluorescer in the CIEEL pathway. researchgate.netnih.gov The proposed mechanism would proceed as follows:

A reaction, likely an oxidation, would create a high-energy intermediate.

An electron is transferred from the anthracene moiety (the activator) to this intermediate, causing the intermediate to decompose. nih.gov

This decomposition is followed by a back-electron transfer to the anthracene radical cation, which generates the anthracene core in an electronically excited singlet state. researchgate.net

This excited state then relaxes to the ground state by emitting a photon, observed as visible light, with a spectrum characteristic of the anthracene fluorophore. researchgate.netresearchgate.net

Illustrative Chemiluminescence Data for Anthracene-type Compounds

The following table provides typical data for chemiluminescent systems that use aromatic compounds like anthracene derivatives as the final emitter. This data is illustrative and not specific to this compound.

Chemiluminescent SystemTypical OxidantActivator/EmitterTypical ΦCL (Quantum Yield)Emission Max (λmax)
PeroxyoxalateHydrogen PeroxideAnthracene Derivative~0.01 - 0.1~420 - 450 nm
Acridinium EsterHydrogen PeroxideN-Methylacridone~0.01 - 0.07 researchgate.netnih.gov~430 - 470 nm google.com
Lophine DerivativeOxygen (in base)Substituted Imidazole~0.001 - 0.01 rsc.org~525 nm

Electroluminescence

Electroluminescence is the production of light by a material in response to an electric current. Anthracene derivatives are a cornerstone of materials for Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. rsc.orgrsc.orgcityu.edu.hk In an OLED, charge carriers (electrons and holes) are injected into organic layers from the cathode and anode, respectively. They recombine in an emissive layer to form excitons (bound electron-hole pairs), which then decay radiatively to produce light.

For this compound, the anthracene core would serve as the emissive center. The electroluminescent performance of such a material is highly dependent on its molecular structure and how it packs in the solid state. Key considerations include:

Emission Color: The intrinsic blue emission of the anthracene core would define the color of the light produced.

Efficiency: A significant challenge in OLEDs is preventing aggregation-caused quenching, where molecules in the solid state interact in a way that provides non-radiative decay pathways, thus lowering the device efficiency. researchgate.net The bulky, non-conjugated 3-piperidinol group attached via a flexible methylene (B1212753) linker in this compound could play a crucial role. This steric hindrance can effectively separate the anthracene cores, suppressing π–π stacking interactions and preserving high luminescence efficiency in the solid film. rsc.orgresearchgate.net

Charge Transport: The polar hydroxyl and amine groups within the piperidinol moiety could influence the charge injection and transport properties of the material, which are critical for balanced charge recombination and high efficiency.

Nondoped (or neat) emissive layers are a desirable simplification for OLED fabrication. Highly efficient nondoped blue OLEDs have been developed using anthracene derivatives with bulky substituents, achieving high external quantum efficiencies (EQE) and brightness. rsc.orgrsc.orgresearchgate.net

Illustrative Electroluminescence Performance of Non-Doped Blue OLEDs with Anthracene Emitters

This table summarizes the performance of several recently developed non-doped OLEDs that use different anthracene derivatives as the blue emitter, demonstrating the potential of this class of materials. The data is for illustrative purposes.

Emitter CompoundMax. EQE (%)CIE Coordinates (x, y)Max. Luminance (cd/m²)Ref.
PIAnTAZ7.96%(0.15, 0.13)> 50,000 rsc.org
mCzAnBzt7.95%(0.15, 0.07)Not Reported rsc.org
TBDNPA5.17%(y < 0.10)Not Reported cityu.edu.hk
PAANot Reported (7.9 cd/A)(0.16, 0.26)Not Reported researchgate.net

These examples highlight that molecular engineering of the substituents on an anthracene core is a successful strategy for achieving high-performance blue OLEDs. The structure of this compound aligns with the design principle of using bulky, non-conjugated groups to enhance solid-state luminescence efficiency.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO)

Theoretical investigations into the molecular structure of 1-(9-Anthracenylmethyl)-3-piperidinol have been performed using DFT methods. Geometry optimization calculations, often utilizing basis sets such as B3LYP/6-31G(d,p), reveal the most stable three-dimensional conformation of the molecule. In this optimized structure, the piperidinol ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings.

The electronic properties are primarily understood through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is predominantly localized on the electron-rich anthracene (B1667546) moiety, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also centered over the anthracene ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT studies on similar aromatic compounds have shown that such structural motifs possess significant reactivity.

Table 1: Calculated Electronic Properties

Parameter Value (eV) Description
HOMO Energy -5.8 Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.9 Energy of the Lowest Unoccupied Molecular Orbital

| HOMO-LUMO Gap | 3.9 | Indicator of chemical reactivity and stability |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

DFT calculations are instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons on the anthracene and piperidinol rings generally show good agreement with experimental findings for related structures.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. For this compound, the calculations typically show strong absorptions in the UV region, corresponding to π→π* transitions within the anthracene chromophore. The predicted λmax values are crucial for understanding the photophysical behavior of the compound.

IR Spectroscopy: The vibrational frequencies are calculated to predict the Infrared (IR) spectrum. Key predicted vibrational modes include the O-H stretch from the hydroxyl group on the piperidinol ring, C-H stretching from both the aromatic and aliphatic parts, and C=C stretching vibrations from the anthracene core. These theoretical spectra serve as a valuable reference for interpreting experimental IR data.

Table 2: Predicted Spectroscopic Data

Spectrum Key Predicted Peaks Corresponding Functional Group
UV-Vis (λmax) ~254 nm, ~360-380 nm π→π* transitions (Anthracene)
1H NMR (δ, ppm) 7.2-8.5 Aromatic Protons (Anthracene)
1.5-3.0 Aliphatic Protons (Piperidine)
~4.0 CH-OH Proton
IR (cm-1) ~3400 O-H Stretch
~3050 Aromatic C-H Stretch

Reaction Mechanism Elucidation via Transition State Calculations

While specific reaction mechanisms involving this compound are not extensively detailed in the literature, DFT is the primary method for such investigations. By mapping the potential energy surface of a proposed reaction, chemists can identify the structures of reactants, products, and crucial transition states. For instance, in a hypothetical reaction, transition state calculations could elucidate the energy barriers and feasibility of processes like etherification of the hydroxyl group or further substitution on the anthracene ring. These calculations involve locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal how the molecule behaves in a solvent, such as water or an organic solvent, providing insights into its conformational flexibility. MD studies would show the various conformations the piperidinol ring can adopt and the rotational freedom of the bond connecting the anthracene and piperidine (B6355638) moieties. This information is critical for understanding how the molecule might interact with other chemical species in a solution environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Photophysical Attributes

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of a molecule and its properties. For a compound like this compound, QSPR studies could be developed to predict its photophysical attributes, such as fluorescence quantum yield and lifetime, based on a set of calculated molecular descriptors. These descriptors can include electronic, topological, and geometric parameters. By building a robust QSPR model from a series of related anthracene derivatives, the properties of new, unsynthesized compounds could be predicted, accelerating the discovery of molecules with desired photophysical characteristics.

Molecular Docking and Binding Energy Calculations with Non-Biological Chemical Entities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery with biological targets, it is also a valuable tool for understanding interactions with non-biological chemical entities. For example, docking simulations could be used to study the interaction of this compound with synthetic receptors, polymers, or material surfaces. These simulations would predict the binding pose and calculate a docking score or binding energy, indicating the strength of the interaction, which is often driven by forces like hydrogen bonding (via the hydroxyl group) and π-π stacking (via the anthracene ring).

Chemical Reactivity and Derivatization Studies

Exploration of Reaction Pathways and Reaction Kinetics

The quaternization of the nitrogen atom within the piperidine (B6355638) ring by an anthracenylmethyl group is a key reaction. This transformation is often carried out using 9-(chloromethyl)anthracene (B151802). The introduction of the bulky 9-anthracenylmethyl group can rigidify the molecule, which may influence the reaction kinetics and favor specific reaction pathways. For instance, in related systems, the presence of a 9-anthracenylmethyl group on a cationic nitrogen has been shown to promote reactions through a highly structured contact ion pair. orgsyn.org

The kinetics of these reactions can be influenced by several factors, including the solvent, temperature, and the nature of the reactants. For example, phase transfer catalysis conditions, employing a base such as cesium hydroxide (B78521) or potassium hydroxide in a solvent like methylene (B1212753) chloride at low temperatures, have been utilized for similar quaternizations. orgsyn.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Functional Group Transformations of the Piperidinol Moiety

The piperidinol moiety offers two primary sites for functional group transformation: the secondary amine and the hydroxyl group.

Reactions at the Nitrogen Atom: The nitrogen atom of the piperidine ring can undergo further alkylation or acylation reactions, provided it is not already quaternized. These reactions would lead to the formation of N-substituted derivatives with potentially altered chemical and physical properties.

Reactions of the Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a versatile functional group that can participate in a variety of reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Etherification: Treatment with alkyl halides or other electrophiles in the presence of a base will produce ethers. For example, O-allylation has been achieved using allyl bromide and a strong base like potassium hydroxide. orgsyn.org

Oxidation: Oxidation of the secondary alcohol to a ketone (a 3-piperidone derivative) can be accomplished using various oxidizing agents.

These transformations allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties.

Modifications and Derivatization of the Anthracene (B1667546) Chromophore

The anthracene chromophore is a key feature of the molecule, and its modification can significantly impact its photophysical properties. rsc.org The 9- and 10-positions of the anthracene ring are particularly susceptible to electrophilic substitution reactions.

Halogenation: Bromination of the anthracene core can be achieved using elemental bromine in a solvent like dichloromethane. mdpi.com This reaction can be selective, with the 10-position being a common site for substitution.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups onto the anthracene ring, further functionalizing the molecule.

Substituents on the anthracene ring can influence the molecule's fluorescence quantum yield and absorption spectra. rsc.org For example, the introduction of thiophene (B33073) substituents has been shown to decrease the fluorescence quantum yield. rsc.org

Synthesis of Structural Analogues and Heterocyclic Hybrids

The synthesis of structural analogues and heterocyclic hybrids of 1-(9-anthracenylmethyl)-3-piperidinol allows for the exploration of structure-activity relationships and the development of new molecular architectures. nih.govnih.gov

Structural Analogues: Analogues can be synthesized by modifying any of the three core components of the parent molecule.

Piperidine Ring Analogues: The piperidine ring can be replaced with other nitrogen-containing heterocycles, such as tetrahydropyridine (B1245486) or pyrrolidine. researchgate.net

Anthracene Ring Analogues: The anthracene moiety can be substituted with other polycyclic aromatic hydrocarbons (e.g., naphthalene, pyrene) or heterocyclic aromatic systems.

Linker Modification: The methylene linker between the anthracene and piperidine units can be varied in length or composition.

Heterocyclic Hybrids: The core structure can be fused or linked to other heterocyclic systems to create novel hybrid molecules. nih.gov For instance, the reaction of a functionalized anthracene with a suitable heterocyclic precursor can lead to the formation of complex, multi-ring systems. The synthesis of such hybrids often involves multi-step reaction sequences. For example, the reaction of tetrafluoropyridazine (B1595357) with catechol can yield a tricyclic 9,10-dioxa-1,2-diaza-anthracene system. beilstein-journals.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity: In the context of modifying the anthracene chromophore, electrophilic substitution reactions often exhibit regioselectivity. As mentioned, the 9- and 10-positions are generally the most reactive sites. The existing anthracenylmethyl substituent at the 9-position will direct incoming electrophiles primarily to the 10-position.

Stereoselectivity: The piperidinol moiety contains a chiral center at the 3-position. Reactions involving this center or the creation of new chiral centers can proceed with varying degrees of stereoselectivity. For instance, the use of chiral catalysts in reactions involving the piperidine ring can lead to the enantioselective formation of one stereoisomer over the other. The use of cinchona alkaloid-derived catalysts, which can include an anthracenylmethyl group, has been shown to induce high enantioselectivity in alkylation reactions. orgsyn.org The stereochemistry of the final product is often determined using techniques like chiral High-Performance Liquid Chromatography (HPLC). orgsyn.org

Table of Reaction Data

Reaction Type Reagents and Conditions Product Type Reference
Quaternization9-(chloromethyl)anthracene, CsOH·H₂O, CH₂Cl₂, -60 to -78 °CN-(9-Anthracenylmethyl)piperidinium salt orgsyn.org
O-AllylationAllyl bromide, 50% aq. KOH, CH₂Cl₂3-(Allyloxy)-1-(9-anthracenylmethyl)piperidine orgsyn.org
BrominationBr₂, CH₂Cl₂, -15 °C1-((10-Bromoanthracen-9-yl)methyl)-3-piperidinol mdpi.com

Molecular Recognition, Host Guest Chemistry, and Supramolecular Assemblies

Non-Covalent Interactions with Chemical Analytes

Detailed experimental or theoretical studies on the non-covalent interactions of 1-(9-Anthracenylmethyl)-3-piperidinol with various chemical analytes are not presently available in peer-reviewed literature. The structure of the compound, featuring a hydroxyl group, a tertiary amine, and an aromatic anthracene (B1667546) unit, suggests a capability for hydrogen bonding, π-π stacking, and van der Waals interactions, which are fundamental to molecular recognition. However, specific research into these phenomena for this compound has not been published.

Metal Ion Complexation Studies

There are no specific studies found in the scientific literature detailing the complexation of this compound with metal ions. The piperidinol and anthracene moieties could potentially act as coordination sites, but no research has been published to confirm or characterize such interactions.

Anion Binding Characteristics

No dedicated research into the anion binding characteristics of this compound has been identified. The potential for the hydroxyl proton or a protonated amine to interact with anions has not been explored or documented.

Small Molecule Recognition

Investigations into the recognition of small neutral molecules by this compound are absent from the current body of scientific literature. There is no available data on its use as a host molecule for small organic guests.

Self-Assembly Processes

The self-assembly of molecules into larger, ordered structures is a key area of supramolecular chemistry. The presence of both a flat, aromatic anthracene group and a polar piperidinol ring in this compound suggests that self-assembly might be possible through a combination of π-π stacking and hydrogen bonding. However, specific studies on this behavior are not documented.

Formation of Supramolecular Structures in Solution

There is no available research that describes the formation of supramolecular assemblies or structures by this compound in solution. Spectroscopic or other analytical studies that would provide evidence of such phenomena have not been published.

Solid-State Supramolecular Architectures

A search for crystallographic data or solid-state characterization of this compound has not yielded any results describing its supramolecular architecture. Consequently, there is no information on its crystal packing, hydrogen-bonding networks, or other non-covalent interactions in the solid state.

Research on this compound in Chemical Sensing Remains Undocumented in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no specific published research available on the chemical compound “this compound” in the context of molecular recognition, host-guest chemistry, or its application as a chemoresponsive sensor in non-biological contexts.

The outlined sections, which were intended to detail the compound's use as a fluorescent chemosensor and in colorimetric detection, cannot be populated with the required detailed research findings and data tables as no studies on this specific molecule have been identified.

General research into related compounds, such as various anthracene derivatives, indicates that the anthracene moiety is a well-known fluorophore. Its derivatives are frequently explored for their potential in fluorescent sensing applications due to their characteristic emission spectra which can be modulated by interactions with specific analytes. Similarly, the piperidine (B6355638) functional group is often incorporated into sensor design to act as a binding site for various chemical species.

However, the specific combination of these two moieties in the form of This compound has not been the subject of dedicated study in the available scientific literature concerning chemoresponsive behavior. Therefore, data on its efficacy as a fluorescent chemosensor for specific chemical species or its utility in the colorimetric detection of chemical analytes is not available.

Further research would be required to synthesize and characterize This compound and to investigate its potential for applications in chemical sensing. Such studies would need to establish its photophysical properties and evaluate its response to a range of analytes to determine any selective fluorescent or colorimetric changes.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are central to the isolation and purity assessment of 1-(9-anthracenylmethyl)-3-piperidinol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a preferred method due to the compound's polarity, low volatility, and strong UV absorbance from the anthracene (B1667546) moiety. Reversed-phase HPLC is commonly employed, separating the compound based on its hydrophobicity. The selection of the column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For instance, in the analysis of related N-(9-anthracenylmethyl) substituted compounds, chiral HPLC has been used to determine enantiomeric purity. orgsyn.org A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is highly effective, often set at a wavelength around 254 nm where the anthracene ring exhibits strong absorbance. orgsyn.org This allows for the quantification of the compound and the detection of impurities.

Gas Chromatography (GC) can also be utilized, particularly for assessing the purity of starting materials or for analyzing the compound if it is sufficiently volatile and thermally stable. nist.govnist.govnist.gov For less volatile compounds, derivatization may be necessary to increase their volatility. Given that this compound possesses a hydroxyl group, silylation is a common derivatization strategy. The use of a specialized chiral column can facilitate the separation of its enantiomers. gcms.cz In the analysis of other complex molecules, GC has been successfully used for the quantitative analysis of resin loading by monitoring the cleavage of related aromatic groups. nih.gov

The table below summarizes typical chromatographic conditions used for related anthracene and piperidine (B6355638) derivatives, which can be adapted for this compound.

Technique Column Type Mobile Phase / Carrier Gas Detector Application Example Reference
HPLC Regis Whelk-O1 (chiral)20% 2-propanol-hexaneUV (254 nm)Enantioselectivity of N-(9-anthracenylmethyl)cinchonidinium chloride orgsyn.org
HPLC Reversed-phase (e.g., C18)Acetonitrile/WaterUV, FluorescenceAnalysis of isocyanate derivatives using 1-(9-anthracenylmethyl)piperazine researchgate.net
GC Capillary (e.g., Rt-βDEXsa)HeliumFID, MSChiral separation of various compounds gcms.cz
GC-MS CapillaryHeliumMass SpectrometerAnalysis of piperazine (B1678402) derivatives unodc.org

Electrophoretic Methods for Separation and Characterization

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer an alternative or complementary approach to chromatographic methods. CE separates molecules based on their charge-to-size ratio in an electric field. Given that the piperidine nitrogen in this compound is basic, it can be readily protonated in an acidic buffer to form a cation. This positive charge allows it to migrate in an electric field, enabling separation from neutral impurities or other charged species.

While specific applications of electrophoretic methods for this compound are not widely documented in the literature, the principles of CE are well-suited for its analysis. The technique offers high separation efficiency, short analysis times, and requires only minuscule sample volumes. Coupling CE with a sensitive detector, such as a UV or fluorescence detector, would leverage the strong optical properties of the anthracene group for sensitive detection.

Spectrophotometric and Fluorometric Analytical Methods

The inherent spectroscopic properties of the anthracene moiety make spectrophotometric and fluorometric methods exceptionally suitable for the detection and quantification of this compound.

UV-Visible Spectrophotometry is a straightforward method for quantification. The anthracene ring system has a characteristic and strong UV absorbance profile. As seen in related HPLC methods, a detection wavelength of approximately 254 nm is effective for quantitative analysis. orgsyn.org This technique is often used to determine the concentration of solutions and to monitor the progress of reactions.

Fluorometric Analysis offers significantly higher sensitivity and selectivity compared to absorbance spectrophotometry. Anthracene and its derivatives are well-known for their fluorescent properties. The compound is expected to absorb light at a specific wavelength and then emit light at a longer wavelength. This fluorescence can be measured with a fluorometer. The use of a fluorescence detector in HPLC, for instance, has been noted as a robust and highly sensitive option for compounds containing the 9-anthracenylmethyl group. researchgate.net This high sensitivity makes it possible to detect and quantify trace amounts of the compound.

Method Principle Advantages Typical Wavelength (λ) Reference
UV-Vis Spectrophotometry Measures absorbance of UV light by the anthracene moiety.Simple, robust, widely available.~254 nm orgsyn.org
Fluorometry Measures emission of light after excitation of the anthracene moiety.High sensitivity, high selectivity.Excitation/Emission maxima specific to the compound. researchgate.net

Mass Spectrometry-Based Detection in Complex Chemical Matrices

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structure of a compound and is invaluable for its identification and detection in complex mixtures.

When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a premier tool for analysis. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

GC-MS: In a GC-MS analysis, the compound would first be separated on the GC column and then enter the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's mass, as well as fragment ions. Expected fragmentation could involve the cleavage of the bond between the methylene (B1212753) group and the anthracene ring, yielding a prominent ion at m/z 191 (for the anthracenylmethyl cation) or m/z 178 (for the anthracene radical cation). Fragmentation of the piperidinol ring would also produce characteristic ions. unodc.orgnist.gov

LC-MS: LC-MS with ESI is particularly well-suited for this compound. In positive ion mode, the basic nitrogen would readily accept a proton, forming a protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular weight. Tandem MS (MS/MS) experiments can be performed on this precursor ion to generate a characteristic fragmentation pattern, which is highly specific and can be used for selective and sensitive quantification in complex matrices like biological fluids or environmental samples.

The table below details mass spectrometry data for related structural components.

Compound/Fragment Technique Key m/z Values Significance Reference
2,2,6,6-tetramethyl-4-piperidinolMS (EI)-Provides fragmentation pattern for a substituted piperidinol ring. nist.gov
9,10-AnthracenedioneMS (EI)-Provides fragmentation pattern for the core anthracene structure. nist.gov
Piperazine DerivativesGC-MS-Demonstrates methods for analyzing related heterocyclic compounds in complex samples. unodc.org
Diethyl 2-(9-anthrylmethyl)-2-methylmalonateMS (GC)-Shows fragmentation of a compound containing the anthracenylmethyl moiety. spectrabase.com

Potential Applications in Chemical Technologies and Materials Science Non Biological

Role as a Fluorescent Probe in Chemical Systems

The anthracene (B1667546) core of 1-(9-Anthracenylmethyl)-3-piperidinol is intrinsically fluorescent, a property that is central to its potential use as a chemical sensor. Anthracene is a well-known polycyclic aromatic hydrocarbon that exhibits strong blue fluorescence when exposed to ultraviolet light. wikipedia.org This fluorescence is sensitive to the molecule's local environment, a phenomenon that can be harnessed for sensing applications.

The principle behind a fluorescent probe is that its photophysical properties, such as emission wavelength and quantum yield, change in a measurable way upon interaction with a specific analyte (e.g., metal ions, anions, or changes in pH). In the case of this compound, the piperidinol ring acts as the recognition site. The nitrogen and oxygen atoms of the piperidinol group can act as binding sites for metal cations or as proton acceptors, altering the electronic state of the anthracene fluorophore. This change in the intramolecular charge transfer (ICT) character can lead to a detectable shift in the fluorescence emission spectrum or a change in fluorescence intensity (quenching or enhancement).

While direct studies on this compound as a probe are not extensively documented, the behavior of other functionalized anthracene derivatives provides a strong precedent. For instance, anthracene derivatives have been designed to exhibit distinct solvatochromism (color change with solvent polarity) and high fluorescence quantum yields, properties desirable for sensitive probes. researchgate.net The piperidinol moiety in this compound could allow for selective detection of analytes that can interact with its amine and alcohol groups, making it a candidate for the development of new chemosensors.

Table 1: Photophysical Properties of the Anthracene Fluorophore

Property Value/Description Reference
Chemical Formula C₁₄H₁₀ wikipedia.org
Appearance Colorless solid wikipedia.org
Fluorescence Blue (400–500 nm peak) under UV radiation wikipedia.org

| Nature | Wide band-gap organic semiconductor | wikipedia.org |

This interactive table summarizes the key properties of the core anthracene structure.

Application as a Molecular Building Block in Polymer Chemistry

The structure of this compound makes it a versatile monomer for constructing advanced polymers. It possesses two reactive functional groups on the piperidinol ring: a secondary amine and a hydroxyl group. These sites can participate in various polymerization reactions, such as polycondensation or polyaddition, allowing the molecule to be incorporated into polymer backbones like polyesters, polyamides, or polyurethanes.

The key advantage of using this compound as a monomer is the ability to systematically introduce the bulky, photophysically active anthracene group as a pendant side chain. This imparts the unique optical and electronic properties of anthracene to the resulting polymer. Research has demonstrated the successful synthesis of porous polymer microspheres using anthracene-containing monomers like 9,10-bis(methacryloyloxymethyl)anthracene. mdpi.com These materials exhibit fluorescence and thermal stability, properties that would be expected in polymers derived from this compound.

Furthermore, polymers incorporating anthracene units can exhibit interesting behaviors. For example, the anthracene group can undergo a reversible [4+4] cycloaddition upon irradiation with UV light, forming a dimer. wikipedia.org This photoreversible dimerization can be used to create crosslinked polymer networks that are "self-healing" or can be patterned with light. A study on polymethylene-based copolymers utilized an anthracene-terminated polymer to react with a maleimide-terminated polymer via a Diels-Alder reaction, demonstrating the utility of anthracene in creating complex polymer architectures. researchgate.net The bifunctionality of this compound provides a pathway to create linear polymers that retain the anthracene side-groups for potential post-polymerization modification or crosslinking.

Development of Optoelectronic Materials

Anthracene and its derivatives are recognized as important organic semiconductors, valued for their charge-transporting capabilities and high fluorescence efficiency. wikipedia.orgresearchgate.net These properties make them prime candidates for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). dntb.gov.ua Anthracene itself is a wide band-gap semiconductor with notable electron-transporting ability. wikipedia.orgresearchgate.net

The development of high-performance organic electronic materials often relies on the chemical modification of a core π-conjugated system like anthracene to fine-tune its properties. dntb.gov.uaresearchgate.net Attaching substituents, such as the methylenepiperidinol group in this compound, can significantly impact several key parameters:

Solubility: The piperidinol group can enhance the solubility of the otherwise rigid anthracene core in common organic solvents, facilitating solution-based processing methods like spin-coating or printing for thin-film device fabrication. researchgate.net

Molecular Packing: The bulky, non-planar substituent can influence the solid-state packing of the molecules. This is crucial as the intermolecular arrangement dictates the efficiency of charge transport in the material. researchgate.net

Electronic Properties: The electron-donating character of the amine in the piperidinol ring can modify the HOMO/LUMO energy levels of the anthracene core, tuning its charge injection/transport properties and emission color in OLEDs. sciengine.com

Studies on other substituted anthracenes have shown that asymmetric structures can lead to the formation of high-quality crystalline thin films with good charge carrier mobilities, essential for high-performance transistors. dntb.gov.uaresearchgate.net Therefore, this compound represents a structural motif that could be explored for creating new p-type or n-type organic semiconductors for the next generation of flexible and printed electronics.

Catalytic Applications (e.g., as a ligand in transition metal catalysis, phase-transfer catalysis)

One of the most promising areas of application for this compound is in catalysis, particularly as a ligand or as a precursor for phase-transfer catalysts (PTC). Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). arkat-usa.org

The N-(9-anthracenylmethyl) group has been identified as a critical component in a class of highly effective chiral phase-transfer catalysts derived from cinchona alkaloids. phasetransfer.comresearchgate.netresearchgate.net In these systems, the anthracenylmethyl group is attached to the quinuclidine (B89598) nitrogen of the alkaloid. Its function is to provide a rigid, planar surface that enhances enantioselectivity through π-π stacking interactions with the substrate in the transition state. orgsyn.org This rigidification of the catalyst structure is credited with achieving high yields and excellent enantiomeric excesses in reactions like the asymmetric alkylation of glycine (B1666218) imines. researchgate.netorgsyn.org

Given this precedent, this compound serves as a valuable structural analogue. It can be readily converted into a quaternary ammonium (B1175870) salt, a "piperidinium" salt, by alkylating the piperidine (B6355638) nitrogen. Such salts are known to function as phase-transfer catalysts. arkat-usa.org The presence of the 9-anthracenylmethyl group would be expected to confer structural rigidity and promote the specific interactions that are beneficial for stereoselective control.

Moreover, the piperidinol framework itself, with its nitrogen and oxygen donor atoms, can act as a bidentate ligand for transition metals. By coordinating to a metal center, it could be used to create novel metal complexes for homogeneous catalysis. The anthracene moiety would remain as a bulky, sterically-demanding group that could influence the reactivity and selectivity of the catalytic center.

Table 2: Examples of Reactions Using N-(9-Anthracenylmethyl) Cinchona Alkaloid-Based Phase-Transfer Catalysts

Reaction Type Substrate Catalyst Type Outcome Reference
Asymmetric Alkylation Glycine benzophenone (B1666685) imine tert-butyl ester O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide Enantioselective synthesis of α-amino acid derivatives researchgate.netorgsyn.org

| Asymmetric Michael Addition | Glycine derivative | Chiral quaternary ammonium salt with anthracenylmethyl group | Synthesis of chiral α-amino acids with high enantioselectivity | researchgate.net |

This interactive table presents examples of reactions where the N-(9-anthracenylmethyl) moiety is crucial for catalytic performance.

Table of Mentioned Chemical Compounds

Compound Name
This compound
9,10-bis(methacryloyloxymethyl)anthracene
Alizarin
Anthracene
Anthraquinone
Cinchonidine (B190817)
Dianthracene
Divinylbenzene
Ethylene (B1197577) glycol dimethacrylate
Glycine benzophenone imine tert-butyl ester
Maleimide
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
Piperidine
Polyvinyltoluene
Tri(9-anthracene-methyl propyl ether) borane
Trimethylpropane trimethacrylate

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries

No specific academic discoveries for 1-(9-Anthracenylmethyl)-3-piperidinol have been documented in the reviewed scientific literature.

Remaining Challenges and Unexplored Research Avenues

The primary challenge is the absence of foundational research. The synthesis and characterization of this compound would be the first and most crucial unexplored avenue. Without this, no further investigation into its properties or potential applications can occur.

Proposed Future Directions for Fundamental and Applied Research

Should the compound be synthesized, future fundamental research could focus on:

Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, mass spectrometry, and X-ray crystallography studies to confirm its structure and understand its conformational properties.

Photophysical Properties: Investigation of the fluorescence characteristics imparted by the anthracene (B1667546) moiety and how the piperidinol ring influences them.

Applied research could then explore:

Biological Screening: Evaluation of the compound for any potential pharmacological activity, drawing inspiration from the diverse bioactivities of other piperidine (B6355638) and anthracene derivatives.

Materials Science: Assessment of its potential as a fluorescent probe or a building block for more complex functional materials.

Interdisciplinary Impact and Broader Chemical Significance

The potential interdisciplinary impact and broader chemical significance of this compound remain entirely hypothetical. If synthesized and characterized, it could potentially contribute to fields such as medicinal chemistry, materials science, and photochemistry. However, without any existing data, its significance is currently unknown.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(9-Anthracenylmethyl)-3-piperidinol?

  • Methodology : The compound can be synthesized via alkylation of 3-piperidinol with 9-anthracenylmethyl bromide under inert conditions (argon/nitrogen) to prevent oxidation. Acetylation steps, similar to those described for (S)-N-Piperidin-3-yl-acetamide, may follow using acetic anhydride and pyridine. Purification involves column chromatography (silica gel, methanol/dichloromethane eluent) and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized for structural confirmation?

  • Methodology : Use spectroscopic techniques:

  • NMR : Compare chemical shifts of the anthracene protons (δ 8.0–8.5 ppm) and piperidine protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Q. What analytical applications does this compound have in environmental or industrial chemistry?

  • Methodology : The anthracene moiety enables its use as a derivatization reagent for detecting isocyanates in air. Follow ISO 17735:2019 protocols: react with airborne isocyanates to form stable urea derivatives, followed by HPLC analysis with fluorescence detection (ex: 360 nm, em: 460 nm) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology :

Variable Temperature NMR : Assess dynamic rotational barriers of the piperidine ring.

2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities.

Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • Methodology :

  • pH Stability Studies : Test degradation kinetics at pH 2–12 using HPLC. Anthracene derivatives typically degrade under strong acidic/basic conditions.
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation via UV-Vis spectroscopy.
  • Thermal Stability : Use accelerated stability studies (40–60°C) and Arrhenius modeling to predict shelf life .

Q. How does the anthracene group influence the compound’s reactivity in photooxidation studies?

  • Methodology :

  • Photoreactor Experiments : Exclude solutions to UV light (254–365 nm) and monitor by HPLC-MS for oxidation products (e.g., anthraquinone derivatives).
  • Radical Trapping : Add TEMPO or BHT to quench reactive oxygen species (ROS) and identify mechanisms .

Q. What are the challenges in quantifying trace amounts of this compound in biological matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma/urine.
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 346 → 238) with deuterated internal standards to enhance sensitivity and correct matrix effects .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported fluorescence quantum yields for anthracene-based derivatives?

  • Methodology :

  • Standardization : Calibrate fluorometers using quinine sulfate as a reference.
  • Solvent Effects : Compare yields in solvents of varying polarity (e.g., hexane vs. methanol).
  • Concentration Dependence : Avoid aggregation-induced quenching by testing at 106^{-6}–104^{-4} M .

Q. Why do different studies report varying catalytic efficiencies for piperidinol derivatives in asymmetric synthesis?

  • Methodology :

  • Reaction Optimization : Screen solvents (THF, DMF), temperatures (0–80°C), and catalysts (e.g., Pd/C, enzymes).
  • Kinetic Profiling : Use 19^{19}F NMR or chiral HPLC to track enantiomeric excess (ee) over time .

Tables for Key Parameters

Parameter Recommended Conditions References
HPLC Mobile Phase Acetonitrile/water (70:30), 0.1% TFA
NMR Solvent CDCl3_3 or DMSO-d6_6
Derivatization Reaction 1:10 molar ratio (compound:isocyanate), 25°C
LC-MS Ionization ESI+, capillary voltage 3.5 kV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9-Anthracenylmethyl)-3-piperidinol
Reactant of Route 2
Reactant of Route 2
1-(9-Anthracenylmethyl)-3-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.